2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-
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Overview
Description
2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- is an organosulfur compound with the molecular formula C13H28N4S This compound is a derivative of imidazolidinethione, featuring two diethylamino groups attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- typically involves the reaction of imidazolidinethione with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common solvents used in this synthesis include acetonitrile and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to donate and accept electrons makes it a versatile reagent in redox reactions .
Comparison with Similar Compounds
Similar Compounds
2-Imidazolidinethione: The parent compound, lacking the diethylamino groups.
Mercaptobenzimidazole: A structurally similar compound with a benzene ring fused to the imidazolidine ring.
Uniqueness
2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- is unique due to the presence of diethylamino groups, which enhance its solubility and reactivity. This structural modification allows for a broader range of applications compared to its analogs .
Properties
CAS No. |
13190-21-1 |
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Molecular Formula |
C13H28N4S |
Molecular Weight |
272.46 g/mol |
IUPAC Name |
1,3-bis(diethylaminomethyl)imidazolidine-2-thione |
InChI |
InChI=1S/C13H28N4S/c1-5-14(6-2)11-16-9-10-17(13(16)18)12-15(7-3)8-4/h5-12H2,1-4H3 |
InChI Key |
ZVJRZYLEUIKWJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CN1CCN(C1=S)CN(CC)CC |
Origin of Product |
United States |
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